Properties of N-propyl-3-amino-1,1,1-trifluoropropan-2-ol
Properties of N-propyl-3-amino-1,1,1-trifluoropropan-2-ol
Technical Profile: N-propyl-3-amino-1,1,1-trifluoropropan-2-ol
Executive Summary
N-propyl-3-amino-1,1,1-trifluoropropan-2-ol represents a specialized class of
Its primary utility lies in fragment-based drug discovery (FBDD) , where it functions as a bioisostere for traditional
Chemical Identity & Structural Analysis
The molecule consists of a propanol backbone substituted with a trifluoromethyl group at the C1 position (relative to the alcohol numbering in common nomenclature) and a propylamino group at the C3 position.
| Property | Data / Description |
| Systematic Name | 1,1,1-trifluoro-3-(propylamino)propan-2-ol |
| Parent Scaffold CAS | 431-38-9 (3-amino-1,1,1-trifluoropropan-2-ol) |
| Molecular Formula | |
| Molecular Weight | 171.16 g/mol |
| Chiral Center | C2 (Contains the -OH and - |
| Electronic Feature | The strongly electron-withdrawing |
Structural Diagram: The following diagram illustrates the connectivity and the critical stereogenic center influenced by the trifluoromethyl group.
Figure 1: Structural deconstruction of the N-propyl-3-amino-1,1,1-trifluoropropan-2-ol scaffold highlighting pharmacophoric elements.[1]
Synthesis & Manufacturing
The most robust and regioselective route to N-propyl-3-amino-1,1,1-trifluoropropan-2-ol is the nucleophilic ring-opening of 2-(trifluoromethyl)oxirane (TFPO) with n-propylamine.
Reaction Mechanism & Regioselectivity
Unlike non-fluorinated epoxides, 2-(trifluoromethyl)oxirane presents a unique regioselectivity challenge.
-
Electronic Factor: The electron-withdrawing
group makes C2 (the substituted carbon) highly electrophilic. -
Steric Factor: The bulky
group sterically hinders attack at C2. -
Outcome: Steric control typically dominates, directing the nucleophile (propylamine) to attack the terminal carbon (C3). This yields the desired secondary alcohol product rather than the primary alcohol isomer.
Experimental Protocol
Reagents:
-
2-(Trifluoromethyl)oxirane (CAS 359-41-1)
-
n-Propylamine (Excess to prevent poly-alkylation)
-
Solvent: Ethanol or Hexafluoroisopropanol (HFIP) (HFIP can accelerate the reaction via hydrogen bond activation).
Step-by-Step Methodology:
-
Preparation: Charge a reaction vessel with n-propylamine (2.0 equiv) in Ethanol (5 vol). Cool to 0°C under
atmosphere. -
Addition: Dropwise add 2-(trifluoromethyl)oxirane (1.0 equiv) over 30 minutes, maintaining temperature <5°C. The reaction is exothermic.
-
Reaction: Allow the mixture to warm to room temperature (20-25°C) and stir for 4–6 hours. Monitor consumption of epoxide via TLC or GC-MS.
-
Work-up: Concentrate the reaction mixture under reduced pressure to remove solvent and excess amine.
-
Purification: The crude oil can often be used directly. For high purity, purify via flash column chromatography (SiO2, DCM/MeOH gradient) or convert to the hydrochloride salt for recrystallization.
Figure 2: Synthetic pathway illustrating the regioselective ring-opening of TFPO.
Physicochemical Profile
The incorporation of the trifluoromethyl group drastically alters the physicochemical landscape compared to non-fluorinated amino alcohols (e.g., 1-aminopropan-2-ol).
| Property | Value (Predicted/Observed) | Significance in Drug Design |
| LogP | ~1.2 – 1.5 | Higher lipophilicity than non-fluorinated analogs (LogP < 0), improving blood-brain barrier (BBB) penetration. |
| pKa (Amine) | ~8.5 – 9.0 | Lower than typical secondary amines (~10.5) due to the electron-withdrawing effect of |
| pKa (Alcohol) | ~11.5 – 12.5 | More acidic than typical alcohols (~16). Can participate in stronger H-bond donor interactions. |
| Boiling Point | ~75°C (at reduced pressure) | Volatile enough for GC analysis but stable at room temp. |
| Solubility | Moderate (Water), High (Organic) | Amphiphilic nature allows solubility in both aqueous buffers and organic solvents. |
Applications in Drug Discovery
Bioisosterism & Metabolic Stability
The
CETP Inhibition
Research indicates that
-
Mechanism: These compounds bind to the hydrophobic tunnel of CETP, preventing the transfer of cholesteryl esters from HDL to LDL.
-
Relevance: Inhibition of CETP raises HDL ("good cholesterol") levels, a key therapeutic target for atherosclerosis. The N-propyl derivative serves as a core scaffold for optimizing the hydrophobic interactions within the CETP binding pocket.
Chiral Auxiliaries
The enantiomerically pure forms (R or S) of this compound are valuable ligands for asymmetric synthesis. The
Safety & Handling (MSDS Summary)
-
Hazards: Causes skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335).
-
Storage: Store under inert atmosphere (
or Ar) at 2-8°C. Hygroscopic. -
Incompatibility: Strong oxidizing agents, acid chlorides, anhydrides.
-
First Aid: In case of contact with eyes, rinse immediately with plenty of water and seek medical advice.
References
-
Regioselective Ring Opening of Trifluoromethyl Epoxides
-
Title: Synthesis of Polyfluorinated Tertiary Alcohols Using Ring Opening Reactions of 2,2-Bis(trifluoromethyl)oxirane.[3]
- Source: ResearchG
-
URL:
-
-
CETP Inhibitor Discovery
-
Title: Discovery of chiral N,N-disubstituted trifluoro-3-amino-2-propanols as potent inhibitors of cholesteryl ester transfer protein.
- Source: Journal of Medicinal Chemistry (PubMed).
-
URL:
-
-
Parent Compound Data (PubChem)
-
Synthesis of Fluorinated Amino Alcohols
-
Title: Facile preparation of fluorine-containing 2,3-epoxypropanoates and their epoxy ring-opening reactions.[8]
- Source: Beilstein Journal of Organic Chemistry.
-
URL:
-
Sources
- 1. 3-Amino-1,1,1-trifluoropropan-2-ol | C3H6F3NO | CID 418965 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. beilstein-journals.org [beilstein-journals.org]
- 3. researchgate.net [researchgate.net]
- 4. 3-amino-1,1,1-trifluoropropan-2-ol 3832-24-4;431-38-9, Information for 3-amino-1,1,1-trifluoropropan-2-ol 3832-24-4;431-38-9, Suppliers of China 3-amino-1,1,1-trifluoropropan-2-ol 3832-24-4;431-38-9 [chemnet.com]
- 5. 3-amino-1,1,1-trifluoropropan-2-ol | CAS 431-38-9 | SCBT - Santa Cruz Biotechnology [scbt.com]
- 6. 3-AMINO-1,1,1-TRIFLUOROPROPAN-2-OL | 431-38-9 | INDOFINE Chemical Company [indofinechemical.com]
- 7. 431-38-9 Cas No. | 3-Amino-1,1,1-trifluoropropan-2-ol | Apollo [store.apolloscientific.co.uk]
- 8. BJOC - Facile preparation of fluorine-containing 2,3-epoxypropanoates and their epoxy ring-opening reactions with various nucleophiles [beilstein-journals.org]
